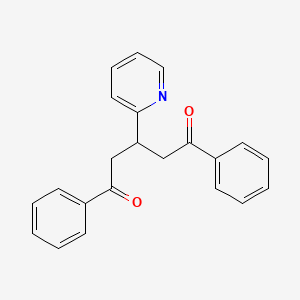

1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione

描述

属性

CAS 编号 |

5337-48-4 |

|---|---|

分子式 |

C22H19NO2 |

分子量 |

329.4 g/mol |

IUPAC 名称 |

1,5-diphenyl-3-pyridin-2-ylpentane-1,5-dione |

InChI |

InChI=1S/C22H19NO2/c24-21(17-9-3-1-4-10-17)15-19(20-13-7-8-14-23-20)16-22(25)18-11-5-2-6-12-18/h1-14,19H,15-16H2 |

InChI 键 |

ZQXGBLSJLHFSOS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=N3 |

沸点 |

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992) 187-189 °C (decomposes) Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg 188.00 °C. @ 760.00 mm Hg 101 °C 369-372 ° 212 °F |

颜色/形态 |

Colorless liquid Oil |

密度 |

1.062 to 1.124 at 68 °F (USCG, 1999) 0.72 Relative density (water = 1): 0.7 1.33 g/cm³ 1.10 |

闪点 |

>95 °C c.c. |

熔点 |

less than 20 °F (USCG, 1999) Freezing point: -14 °C -14 °C -33 °C 7 °F |

物理描述 |

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999) Liquid Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1] CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR. CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR. Colorless liquid with a pungent odor. |

相关CAS编号 |

29257-65-6 |

溶解度 |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Miscible with water Soluble in ethanol, benzene, ether Miscible with ethanol Solubility in water: miscible Miscible |

蒸汽密度 |

3.4 (Air = 1) Relative vapor density (air = 1): 3.5 Relative vapor density (air = 1): 1.05 |

蒸汽压力 |

17 mmHg at 68 °F (NTP, 1992) 0.6 [mmHg] Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution) 0.6 mm Hg at 30 °C Vapor pressure, kPa at 20 °C: 2.3 17 mmHg |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione typically involves multi-step organic reactions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

化学反应分析

Types of Reactions: 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Medicinal Chemistry

1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione has been investigated for its potential therapeutic effects:

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Research Findings : In vitro assays revealed that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

Synthetic Applications

This compound is utilized in the synthesis of various complex organic molecules.

- Example Reaction : It can be used in the synthesis of pyridine-based ligands for coordination chemistry, which are crucial in catalysis and material science .

Material Science

This compound's unique structural features make it suitable for applications in material science:

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability.

- Findings : A study indicated that polymers containing this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Photophysical Properties

The photophysical properties of this compound have made it a subject of interest in photochemistry:

Fluorescent Properties

This compound is known to exhibit fluorescence under UV light.

- Application : Its fluorescent properties can be harnessed in biological imaging techniques and as a fluorescent probe in chemical sensing applications .

Summary Table of Applications

作用机制

The mechanism by which 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of 1,5-diketones arises from substitutions at positions 1, 3, and 4. Below is a detailed comparison of 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione with its analogs:

Table 1: Structural and Functional Comparison of 1,5-Diketones

Key Findings

Structural Flexibility :

- The central pentane-1,5-dione backbone allows significant conformational flexibility. For example, in 1,5-di(naphthalen-2-yl)-3-(pyridin-2-yl)pentane-1,5-dione, the naphthalene rings form a near-perpendicular dihedral angle (89.63°), enabling unique crystal packing via C–H⋯N hydrogen bonds .

- Pyridine-substituted analogs (e.g., 1,5-di(pyridin-2-yl)-3-(pyridin-4-yl)pentane-1,5-dione) adopt T-shaped conformations, enhancing their utility in metal coordination .

Synthetic Efficiency :

- Electron-withdrawing substituents (e.g., Cl, Br) improve reaction yields. For instance, 1,5-Bis(4-chlorophenyl)-3-(4-methoxyphenyl)pentane-1,5-dione achieves a 99% yield under solvent-free conditions .

- Bulky substituents (e.g., naphthyl) reduce yields (43% in ) due to steric hindrance during condensation reactions .

Functional Applications :

- Catalysis : Pyridine-containing derivatives exhibit high catalytic activity in coupling reactions, attributed to their ability to coordinate transition metals .

- Pharmaceuticals : Hydroxyl-substituted analogs (e.g., 1,3,5-tris-(2,4-dihydroxy-phenyl)pentane-1,5-dione) show potent tyrosinase inhibition, making them effective antibrowning agents .

Crystallographic Trends :

- Intermolecular interactions (C–H⋯O/N hydrogen bonds, π⋯π stacking) dominate crystal packing. For example, the pyridine-rich compound in forms 2D layers via hydrogen bonds and π-interactions .

- Substituents influence melting points and solubility. Naphthyl derivatives exhibit higher melting points than phenyl analogs due to increased aromaticity .

Contradictions and Limitations

- Yield Discrepancies : Electron-donating groups (e.g., methoxy) in 1,5-Bis(4-chlorophenyl)-3-(4-methoxyphenyl)pentane-1,5-dione achieve near-quantitative yields (99%), while bulky naphthyl groups result in lower yields (43%), highlighting steric limitations .

生物活性

1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione (CAS Number: 5337-48-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antiviral, and other pharmacological activities, supported by relevant studies and data.

The compound has the following chemical characteristics:

- Molecular Formula : C22H19NO2

- Molecular Weight : 329.392 g/mol

- Density : 1.157 g/cm³

- Boiling Point : 528°C at 760 mmHg

- Flash Point : 267°C

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties.

In Vitro Studies

A study evaluated the cytotoxicity of this compound against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results indicated that the compound has a significant inhibitory effect on cell proliferation.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antiviral Activity

This compound has also been investigated for its antiviral properties.

Mechanism and Efficacy

Research indicates that the compound can inhibit the replication of several viruses. For instance, it showed promising results against herpes simplex virus type 1 (HSV-1), with an observed reduction in plaque formation.

The antiviral mechanism is hypothesized to involve interference with viral entry or replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its pharmacological effects.

Key Findings

- The presence of the pyridine ring enhances lipophilicity, which may improve membrane permeability.

- Substituents on the phenyl rings can modulate activity; electron-withdrawing groups tend to enhance anticancer efficacy while electron-donating groups may reduce it.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Study on Anticancer Efficacy : A comparative analysis with standard chemotherapeutics indicated that this compound exhibits comparable or superior activity against specific cancer types.

- Antiviral Research : Investigations into its effects on viral infections have shown that this compound could be a candidate for developing new antiviral agents, particularly for resistant strains of viruses.

常见问题

Q. What are the key spectroscopic techniques for characterizing 1,5-diphenyl-3-(pyridin-2-yl)pentane-1,5-dione?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) and pyridine ring vibrations. Peaks near 1680–1700 cm⁻¹ (C=O stretching) and 1580–1600 cm⁻¹ (pyridine C=N/C-C stretching) are critical for functional group validation .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves the spatial arrangement of the diketone and pyridine moieties. For example, bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between phenyl/pyridine rings confirm steric and electronic interactions .

- NMR : ¹H and ¹³C NMR distinguish aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 190–210 ppm). Coupling patterns reveal substituent effects on symmetry .

Q. What are the recommended handling and storage protocols for this compound?

Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Avoid dust generation; work under fume hoods to minimize inhalation of aerosols .

- Storage : Store at 0–6°C in airtight containers to prevent decomposition. Monitor for color changes (e.g., yellowing), which may indicate oxidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, simulate the nucleophilic attack of pyridine derivatives on diketone precursors to identify energy barriers .

- Machine Learning : Train models on reaction yield datasets (temperature, solvent polarity, catalyst loading) to predict optimal conditions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 40–60% .

Q. How do steric effects from phenyl/pyridine substituents influence the compound’s reactivity?

Answer:

- Steric Hindrance Analysis : SCXRD data show dihedral angles >30° between phenyl and pyridine rings, reducing conjugation and stabilizing the diketone core. This steric shielding slows nucleophilic additions at the β-diketone site .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 1,5-diphenyl-1,5-pentanedione) under identical conditions. Lower reactivity in the pyridine-substituted derivative correlates with increased torsional strain .

Q. What experimental design strategies resolve contradictions in thermal stability data?

Answer:

- Factorial Design : Vary temperature (60–120°C), atmosphere (N₂ vs. air), and sample purity (>95% vs. technical grade) to isolate degradation pathways. For example, thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 180°C, while oxidative conditions lower stability to 140°C .

- Statistical Validation : Apply ANOVA to differentiate batch-to-batch variability (e.g., impurities from incomplete purification) vs. intrinsic instability. Replicate experiments with NIST-validated reference materials to ensure data reliability .

Q. How can the compound’s coordination chemistry be exploited for materials science applications?

Answer:

- Ligand Design : The β-diketone moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with tunable redox properties. X-ray absorption spectroscopy (XAS) confirms octahedral geometry in Cu(II) complexes, enabling catalytic applications .

- Supramolecular Assembly : Pyridine N-atoms participate in hydrogen bonding with protic solvents (e.g., methanol), driving crystallization into porous frameworks. Gas adsorption studies (e.g., CO₂ uptake) validate potential for environmental applications .

Methodological Challenges

Q. How to address discrepancies in reported melting points (e.g., 64–67°C vs. 111–115°C)?

Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Lower melting points correlate with <95% purity due to eutectic effects .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect metastable crystalline forms. Recrystallize from solvents of varying polarity (hexane vs. DMSO) to isolate polymorphs .

Q. What advanced techniques validate the compound’s electronic structure for photophysical studies?

Answer:

- UV-Vis/Time-Resolved Spectroscopy : Monitor π→π* transitions (λmax ~280 nm) and excimer formation in concentrated solutions. Compare with TD-DFT simulations to assign excited-state behavior .

- Electrochemical Analysis : Cyclic voltammetry (CV) in anhydrous acetonitrile reveals reversible redox peaks (E₁/2 ~−1.2 V vs. Ag/Ag⁺), confirming electron-deficient pyridine-diketone conjugation .

Case Study: Reactivity in Cross-Coupling Reactions

Q. Experimental Design :

- Catalyst Screening : Test Pd(II)/Cu(I) systems with ligands (e.g., dpppe) under Suzuki-Miyaura conditions. Optimize molar ratios (1:2 Pd:ligand) via DOE to achieve >80% yield .

- Mechanistic Probe : Use ¹⁹F NMR to track aryl halide coupling kinetics. Slower rates with electron-withdrawing substituents (e.g., −NO₂) confirm electrophilic aromatic substitution (SEAr) dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。